The aldehyde group (CHO) in 2-Chloro-5-Fluorobenzaldehyde makes it a valuable intermediate for various organic syntheses. Due to the presence of the electron-withdrawing chlorine and fluorine atoms, it might participate in selective reactions. Scientific literature databases like SciFinder: could be helpful in finding specific research articles on its use in synthesis.
Fluorine and chlorine substitution can be useful for modifying the properties of drug molecules. 2-Chloro-5-Fluorobenzaldehyde could potentially serve as a building block for novel pharmaceuticals. However, there's limited information on its application in this field at this time. Searching for patents or publications in databases like Google Patents: might reveal some developments.
Fluorinated and chlorinated aromatic compounds can find applications in material science due to their unique properties. 2-Chloro-5-Fluorobenzaldehyde could be a candidate for research in this field, potentially for applications in polymers or functional materials. Scientific databases would be the best resources to find recent research on this topic.
2-Chloro-5-Fluorobenzaldehyde is an organic compound with the molecular formula and a molecular weight of 158.56 g/mol. It is classified as an aromatic aldehyde, characterized by the presence of both chlorine and fluorine substituents on a benzene ring. The compound appears as a colorless to pale yellow liquid or crystalline solid and has a melting point of approximately 46.5 to 48 °C . It is known for its reactivity in various
Synthesis of 2-Chloro-5-Fluorobenzaldehyde typically involves several methods:
2-Chloro-5-Fluorobenzaldehyde is primarily used as an intermediate in organic synthesis. Its applications include:
While specific interaction studies involving 2-Chloro-5-Fluorobenzaldehyde are scarce, its reactivity suggests potential interactions with nucleophiles in biological systems. Studies on similar compounds indicate they may interact with proteins or enzymes, influencing biological processes. Further research is needed to elucidate these interactions specifically for this compound.
Several compounds share structural similarities with 2-Chloro-5-Fluorobenzaldehyde, which may influence their chemical behavior and applications:
Compound Name | CAS Number | Similarity Score |
---|---|---|
2-Chloro-4,5-Difluorobenzaldehyde | 165047-23-4 | 0.94 |
2,4-Dichloro-5-Fluorobenzaldehyde | 86522-91-0 | 0.92 |
2,6-Dichloro-4-Fluorobenzaldehyde | 1182709-86-9 | 0.90 |
2-Chloro-4-Fluoro-3-Methylbenzaldehyde | 1260764-27-9 | 0.90 |
The uniqueness of 2-Chloro-5-Fluorobenzaldehyde lies in its specific combination of chlorine and fluorine substituents at positions two and five on the benzene ring, which can significantly affect its reactivity and applications compared to other similar compounds. The distinct electronic effects introduced by these halogens may lead to different reactivity patterns in synthetic chemistry and potential biological activity.
Irritant